molecular formula C9H16ClNO2 B13489610 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B13489610
M. Wt: 205.68 g/mol
InChI Key: YSJOFTIAUXLMKP-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a compound that features a unique bicyclo[111]pentane core structure This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic compound.

    Functionalization: The propellane undergoes functionalization to introduce the aminopropyl group and the carboxylic acid group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch processing. These methods allow for the efficient production of the compound in multigram quantities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is explored for its potential as a bioisostere, replacing less stable or more toxic groups in biologically active compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and metabolic stability.

    Industry: It is used in the development of new materials, including polymers and liquid crystals .

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of an aminopropyl group.

Uniqueness

3-(3-Aminopropyl)bicyclo[11Its aminopropyl group allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-3-1-2-8-4-9(5-8,6-8)7(11)12;/h1-6,10H2,(H,11,12);1H

InChI Key

YSJOFTIAUXLMKP-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCCN.Cl

Origin of Product

United States

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